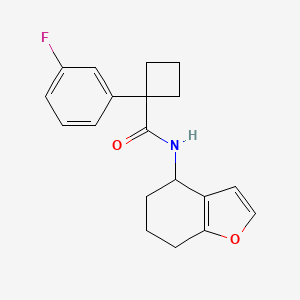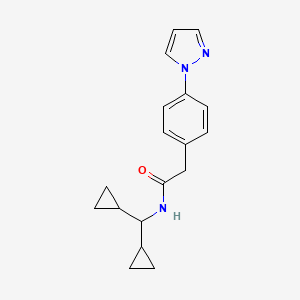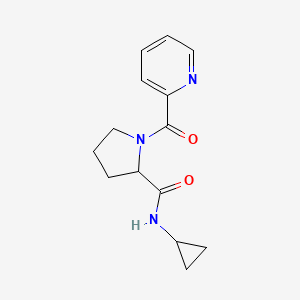![molecular formula C21H16N2OS B7635271 N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide](/img/structure/B7635271.png)
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide, also known as BTA-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-1 belongs to the class of benzothiazole derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
科学研究应用
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The mechanism of action of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide is not fully understood. However, it has been proposed that N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide exerts its biological effects by modulating the activity of various signaling pathways such as NF-κB and MAPK. N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has also been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has also been shown to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain. Additionally, N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has been shown to modulate the activity of various signaling pathways such as NF-κB and MAPK.
实验室实验的优点和局限性
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has also been extensively studied for its potential therapeutic applications, which provides a basis for further research. However, N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide may have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide. One possible direction is to further elucidate its mechanism of action. This can be done by using techniques such as proteomics and transcriptomics to identify the proteins and genes that are affected by N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide. Another possible direction is to study the pharmacokinetics and pharmacodynamics of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide, which can provide insights into its efficacy and safety in vivo. Additionally, N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide can be modified to improve its potency and selectivity, which can enhance its therapeutic potential.
合成方法
The synthesis of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide involves the reaction of 2-aminobenzothiazole with 4-(chloromethyl)benzophenone in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to obtain N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide. The synthesis of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide is a relatively simple process and can be carried out in a laboratory setting.
属性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-21(16-6-2-1-3-7-16)22-17-12-10-15(11-13-17)14-20-23-18-8-4-5-9-19(18)25-20/h1-13H,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGVLSIHAYJCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,2,2-trifluoroethoxy)-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide](/img/structure/B7635193.png)

![N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635206.png)
![5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)
![6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7635222.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635229.png)


![2,6-dichloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B7635243.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635249.png)
![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635252.png)
![N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635279.png)
![N-[[1-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B7635289.png)